molecular formula C11H15NO3S B188360 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid CAS No. 312940-41-3

4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid

Cat. No. B188360
M. Wt: 241.31 g/mol
InChI Key: ZERSOEDAIIYKFS-UHFFFAOYSA-N
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Description

“4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid” is a chemical compound with the CAS Number: 312940-41-3 . It has a molecular weight of 241.31 . The IUPAC name for this compound is 2-(isobutyrylamino)-4,5-dimethyl-3-thiophenecarboxylic acid . It is a versatile compound with potential applications in various scientific research fields.


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO3S/c1-5(2)9(13)12-10-8(11(14)15)6(3)7(4)16-10/h5H,1-4H3,(H,12,13)(H,14,15) . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Thiophene Derivatives in Scientific Research

Thiophene and its derivatives are a significant class of heterocyclic compounds that have a wide range of applications in various scientific fields . Here are some general applications of thiophene derivatives:

  • Medicinal Chemistry

    • Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • They are used in the synthesis of various drugs. For example, suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic used in Europe, both contain a thiophene framework .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are used as corrosion inhibitors .
    • They play a prominent role in the advancement of organic semiconductors .
  • Fabrication of Electronic Devices

    • Thiophene-mediated molecules are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-5(2)9(13)12-10-8(11(14)15)6(3)7(4)16-10/h5H,1-4H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERSOEDAIIYKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)NC(=O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353971
Record name 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid

CAS RN

312940-41-3
Record name 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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